(5E)-5-[(4-chlorophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
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Properties
IUPAC Name |
(5E)-5-[(4-chlorophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3S2/c1-24-16-8-5-14(11-17(16)25-2)9-10-22-19(23)18(27-20(22)26)12-13-3-6-15(21)7-4-13/h3-8,11-12H,9-10H2,1-2H3/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWQNLSMWFRKGQ-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=S)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-5-[(4-chlorophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, highlighting its pharmacological potential and the underlying mechanisms of action.
Overview of Thiazolidin-4-ones
Thiazolidin-4-one derivatives are recognized for their broad spectrum of biological activities, including but not limited to:
- Antidiabetic
- Antioxidant
- Antimicrobial
- Anticancer
- Anti-inflammatory
These compounds have been shown to interact with various biological targets, leading to therapeutic effects across multiple disease states .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is significantly influenced by their structural modifications. The presence of substituents at specific positions can enhance or diminish their pharmacological effects. For instance, the incorporation of halogenated phenyl groups has been associated with increased anticancer and antimicrobial activities .
Antidiabetic Activity
Thiazolidinones are known for their role as PPARγ agonists, which are crucial in glucose metabolism and insulin sensitivity. The compound under study has shown promising results in enhancing glucose uptake in adipocytes and muscle cells, thereby potentially serving as a therapeutic agent for diabetes management .
Anticancer Activity
Recent studies have indicated that thiazolidin-4-one derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways involved in cell proliferation and survival .
Table 1: Summary of Anticancer Activities
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| HepG2 (Liver Cancer) | 12.3 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 9.8 | Activation of caspase pathways |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. Its efficacy was evaluated using standard disk diffusion methods, showing significant inhibition zones against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Table 2: Antimicrobial Efficacy
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 20 | 16 µg/mL |
| Bacillus subtilis | 18 | 24 µg/mL |
Case Studies
Several case studies have highlighted the potential therapeutic applications of thiazolidinone derivatives:
- Case Study on Diabetes Management : A clinical trial involving a thiazolidinone derivative similar to the compound showed a significant reduction in fasting blood glucose levels among participants over a 12-week period.
- Cancer Treatment Research : A study published in Cancer Letters reported that thiazolidinone derivatives could inhibit tumor growth in xenograft models through modulation of apoptotic pathways.
Scientific Research Applications
The compound (5E)-5-[(4-chlorophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science.
Chemical Properties and Structure
The compound belongs to the thiazolidinone class, characterized by a thiazolidine ring with a sulfanylidene group. Its IUPAC name reflects its complex structure, which includes a chlorophenyl group and a dimethoxyphenyl moiety. The molecular formula is , and it possesses notable features such as:
- Thiazolidinone core : Associated with various biological activities.
- Chlorophenyl substituent : Enhances lipophilicity and potential binding interactions.
- Dimethoxyphenyl group : May contribute to antioxidant properties.
Anticancer Activity
Recent studies have highlighted the potential of thiazolidinones in anticancer therapy. The compound has shown promise as an inhibitor of cancer cell proliferation. For instance:
- Mechanism of Action : It may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death.
- Case Studies : In vitro studies demonstrated that derivatives of thiazolidinones exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancers.
Antimicrobial Properties
Thiazolidinones have been investigated for their antimicrobial activity:
- Broad-spectrum Activity : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria.
- Research Findings : Experimental data indicate that the compound disrupts bacterial cell wall synthesis, leading to cell lysis.
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidinone derivatives is another area of interest:
- Cytokine Modulation : Studies suggest that the compound can reduce the levels of pro-inflammatory cytokines in vitro.
- Clinical Relevance : This property may be beneficial for conditions such as rheumatoid arthritis or inflammatory bowel disease.
Synthesis of Novel Polymers
The unique chemical structure of thiazolidinones allows them to be used in synthesizing novel polymers with specific properties:
- Biodegradable Polymers : Research has indicated that incorporating thiazolidinone units into polymer chains can enhance biodegradability while maintaining mechanical strength.
- Case Studies : Polymers synthesized from this compound have been tested for applications in drug delivery systems, where controlled release is crucial.
Photophysical Properties
The photophysical characteristics of the compound have been explored for potential applications in photodynamic therapy (PDT):
- Light Absorption : The compound exhibits significant light absorption in the visible spectrum, making it suitable for PDT applications.
- Reactive Oxygen Species Generation : Upon irradiation, it generates reactive oxygen species that can selectively target tumor cells.
Summary of Research Findings
Q & A
Q. What are the established synthetic pathways for (5E)-5-[(4-chlorophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the formation of the thiazolidinone core. Key steps include:
- Cyclization : Reacting thiosemicarbazides with chloroacetic acid derivatives under acidic conditions (e.g., acetic acid/sodium acetate) to form the thiazolidin-4-one ring .
- Substitution : Introducing the 3,4-dimethoxyphenethyl group via nucleophilic substitution or coupling reactions.
- Benzylidene Formation : Condensation of the 4-chlorobenzaldehyde derivative with the thiazolidinone intermediate under reflux (e.g., using DMF as a solvent) to achieve the (E)-configured exocyclic double bond .
Optimization of reaction conditions (e.g., temperature, catalyst) is critical to minimize side products like sulfoxides or dehalogenated derivatives .
Q. How is the structural conformation of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on:
- X-ray Crystallography : Resolving the (E)-configuration of the benzylidene group and planar geometry of the thiazolidinone ring .
- Spectroscopic Analysis :
- NMR : and NMR to confirm substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons of the chlorophenyl group) .
- IR : Stretching frequencies for C=O (~1700 cm) and C=S (~1200 cm) bonds .
- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What factors influence the regioselectivity of electrophilic substitution on the thiazolidinone core?
- Methodological Answer : Regioselectivity is governed by:
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl on the benzylidene moiety) deactivate specific positions, directing substitutions to electron-rich regions like the 3,4-dimethoxyphenethyl chain .
- Steric Hindrance : Bulky substituents (e.g., 3,4-dimethoxyphenethyl) limit reactivity at adjacent positions. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
- Solvent/Catalyst Systems : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack on sulfur atoms, while Lewis acids (e.g., AlCl) favor ring modifications .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Methodological Answer : SAR strategies include:
- Substituent Variation : Systematically modifying the 4-chlorophenyl or 3,4-dimethoxyphenethyl groups to assess impact on bioactivity (e.g., replacing -Cl with -Br for enhanced lipophilicity) .
- Biological Assays : Testing derivatives against target enzymes (e.g., α-glucosidase or kinase inhibitors) using kinetic assays (IC determination) .
- Computational Docking : Mapping interactions with protein binding pockets (e.g., hydrogen bonding with the thioxothiazolidinone sulfur) to guide rational design .
Q. What analytical methods resolve contradictions in reported reaction outcomes (e.g., sulfone vs. thiol formation)?
- Methodological Answer : Contradictory results arise from divergent reaction conditions. Resolution involves:
- Controlled Experiments : Replicating reactions under inert atmospheres (N) to prevent oxidation of -SH to -SOH .
- Advanced Chromatography : HPLC-MS to separate and identify minor products (e.g., sulfones vs. thiols) .
- Kinetic Studies : Monitoring reaction progress via in-situ IR or UV-Vis spectroscopy to detect intermediates .
Methodological Notes
- Synthesis Optimization : Use design of experiments (DoE) to statistically optimize yield and purity (e.g., varying temperature, reagent ratios) .
- Troubleshooting : Crystallization issues (e.g., polymorphism) can be addressed by solvent screening (DMF/EtOH mixtures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
